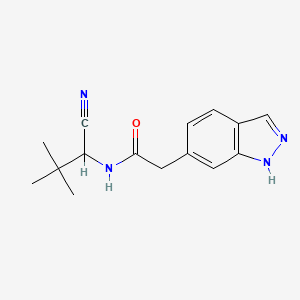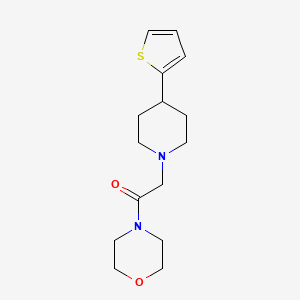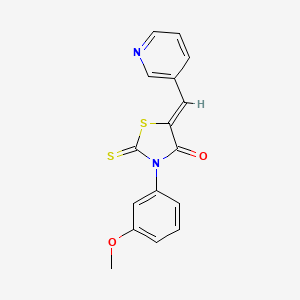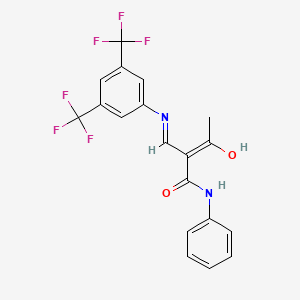
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and the inhibition of BET proteins by CPI-455 has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. In
Mécanisme D'action
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, making N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cell lines, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide also inhibits the expression of genes involved in cell cycle progression and DNA damage repair. In a mouse model of sepsis, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide reduces the levels of pro-inflammatory cytokines and improves survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has a relatively short half-life and low solubility, which can limit its efficacy in vivo. Furthermore, the mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is not fully understood, which makes it difficult to predict its effects on specific cell types or in specific disease contexts.
Orientations Futures
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide in different disease contexts.
Méthodes De Synthèse
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide involves several steps, including the reaction of 2-aminoindazole with 2-bromoacetophenone to form 2-(1H-indazol-6-yl)acetophenone, followed by acylation with 2-(2,2-dimethylpropanoyl)cyanoacetic acid. The final product, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, is obtained through a series of purification steps.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. In preclinical studies, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has also been shown to have anti-inflammatory effects in a mouse model of sepsis, reducing the levels of pro-inflammatory cytokines and improving survival rates.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)13(8-16)18-14(20)7-10-4-5-11-9-17-19-12(11)6-10/h4-6,9,13H,7H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTUAQFBTZNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)




![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)


